![molecular formula C20H23Cl2N3O4S B2535438 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide CAS No. 946293-76-1](/img/structure/B2535438.png)
2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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Overview
Description
Scientific Research Applications
Comparative Metabolism in Liver Microsomes
A study by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes, provides foundational knowledge on the biotransformation processes these compounds undergo. This research highlights the complex metabolic pathways leading to DNA-reactive products, which could inform investigations into similar compounds for understanding their metabolic fate and potential toxicological impacts Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.
Synthesis of Antimicrobial Agents
Sah et al. (2014) explored the synthesis of formazans from a Mannich base derived from a 1,3,4-thiadiazole compound, displaying moderate antimicrobial activity. This study provides insight into the chemical synthesis techniques and biological activities of thiadiazole derivatives, suggesting potential applications in developing new antimicrobial agents Synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents.
Initial Metabolism in Plants
Breaux (1987) investigated the initial metabolism of acetochlor in various plant species, identifying the role of metabolism in herbicide selectivity. This research is relevant for understanding how structurally related compounds might interact with plant biochemistry, providing insights into designing more selective and less environmentally impactful herbicides Initial Metabolism of Acetochlor in Tolerant and Susceptible Seedlings.
Future Directions
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O4S/c1-14-10-18(19(29-2)11-17(14)22)23-20(26)13-25-9-3-8-24(30(25,27)28)12-15-4-6-16(21)7-5-15/h4-7,10-11H,3,8-9,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSVFOQSMGCMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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